molecular formula C9H16O B14426646 4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran CAS No. 85110-55-0

4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran

Cat. No.: B14426646
CAS No.: 85110-55-0
M. Wt: 140.22 g/mol
InChI Key: MOZLNJHODZWHEU-UHFFFAOYSA-N
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Description

4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with two double bonds. This specific compound is characterized by the presence of a methyl group and an isopropyl group attached to the pyran ring, making it a substituted pyran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-2-pentene-1-ol with an acid catalyst can lead to the formation of the desired pyran ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyran ring into a tetrahydropyran derivative.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydropyran derivatives.

    Substitution: Formation of halogenated pyran derivatives.

Scientific Research Applications

4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3,4-dihydro-2H-pyran: Similar structure but lacks the isopropyl group.

    4-Ethyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran: Similar structure with an ethyl group instead of a methyl group.

    4-Methyl-2-(butan-2-yl)-3,4-dihydro-2H-pyran: Similar structure with a butyl group instead of an isopropyl group.

Uniqueness

4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a methyl and an isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

CAS No.

85110-55-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C9H16O/c1-7(2)9-6-8(3)4-5-10-9/h4-5,7-9H,6H2,1-3H3

InChI Key

MOZLNJHODZWHEU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC=C1)C(C)C

Origin of Product

United States

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